(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide
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Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl intermediate.
Cycloheptyl Amide Formation: The intermediate is then reacted with cycloheptylamine to form the cycloheptyl amide.
Final Coupling: The final step involves the coupling of the cycloheptyl amide with a suitable prop-2-enamide derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or ethoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with similar aromatic substitution patterns.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Shares structural similarities in terms of the cycloheptyl group.
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-cycloheptylprop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO2/c24-21-8-5-9-22(25)20(21)16-28-19-13-10-17(11-14-19)12-15-23(27)26-18-6-3-1-2-4-7-18/h5,8-15,18H,1-4,6-7,16H2,(H,26,27)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCAYVKJUWIOK-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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